

GDC-0310: A Technical Guide to a Selective Nav1.7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0310 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 has emerged as a critical target in pain research due to its key role in the transmission of nociceptive signals. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **GDC-0310**. It includes detailed experimental protocols for the characterization of Nav1.7 inhibitors, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

GDC-0310 is an acyl-sulfonamide derivative with the IUPAC name 5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide. The molecule possesses a single stereocenter.[2]

Table 1: Physicochemical Properties of GDC-0310



Property	Value	Reference
Molecular Formula	C25H29Cl2FN2O4S	[1]
Molecular Weight	543.48 g/mol	[1]
CAS Number	1788063-52-4	[1]
Appearance	Solid, white to off-white	[1]
SMILES	O=C(NS(=O) (C)=O)C1=CC(C2CC2)=C(OC C3CCN(INVALID-LINK C)CC3)C=C1F	[1]
Calculated LogP	5.2	[3]

Pharmacological Properties

GDC-0310 is a highly potent inhibitor of the human Nav1.7 channel. Its mechanism of action involves blocking the influx of sodium ions, which is a critical step in the initiation and propagation of action potentials in nociceptive neurons.[4]

Table 2: In Vitro Pharmacological Data for GDC-0310

Parameter	Value	Species/System	Reference
hNav1.7 IC50	0.6 nM	Human	[1]
Nav1.7 K _i	1.8 nM	Not Specified	[1]
In vivo EC50	1.1 μΜ	Not Specified	[1]

Selectivity Profile

A key feature of **GDC-0310** is its selectivity for Nav1.7 over other sodium channel subtypes. This is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 inhibition.[5]

Table 3: Selectivity of GDC-0310 against other Nav Subtypes



Nav Subtype	IC50 (nM)	Fold Selectivity vs. hNav1.7	Reference
hNav1.4	3.4	~6	[1][5]
hNav1.2	38	>63	[1][5]
hNav1.6	198	~330	[1][5]
hNav1.1	202	>63	[1][5]
hNav1.5	551	>63	[1][5]

Pharmacokinetic Properties

Preclinical pharmacokinetic studies have been conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **GDC-0310**.

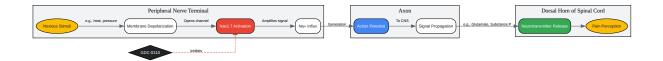
Table 4: Pharmacokinetic Parameters of GDC-0310

Species	Dose (mg/kg, IV)	t ₁ / ₂ (hours)	Reference
Rat	5	5	[1]
Dog	1	46	[1]
Cynomolgus Monkey	2	4.4	[1]

Signaling Pathway and Mechanism of Action

GDC-0310 exerts its analgesic effect by inhibiting the Nav1.7 channel in dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.





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Nav1.7 Signaling Pathway in Nociception

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is designed to measure the effect of **GDC-0310** on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.7).

Materials:

- HEK293 cells stably expressing hNav1.7
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.

Procedure:

• Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.



- Prepare external and internal solutions and filter-sterilize.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.
- Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
- Establish a giga-ohm seal between the patch pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -120 mV.
- Activation Protocol: Apply depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.
- Inactivation Protocol: Apply a 5-second pre-pulse to voltages ranging from -120 mV to +30 mV in 10 mV increments, followed by a 10 ms test pulse to 0 mV.
- Pharmacology: Perfuse the cell with increasing concentrations of **GDC-0310** in the external solution. At each concentration, apply a test pulse from -120 mV to 0 mV for 20 ms to elicit Nav1.7 current.
- Data Analysis: Measure the peak inward current at each **GDC-0310** concentration. Normalize the current to the control (vehicle) and plot the concentration-response curve to determine the IC₅₀.

Fluorescent Cellular Sodium Influx Assay for Inhibitor Screening

This high-throughput assay is suitable for primary screening of Nav1.7 inhibitors.

Materials:

- HEK293 cells stably expressing hNav1.7
- 384-well black-walled, clear-bottom microplates



- Assay Buffer (e.g., physiological salt solution)
- Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)
- Nav1.7 activator (e.g., veratridine)
- Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

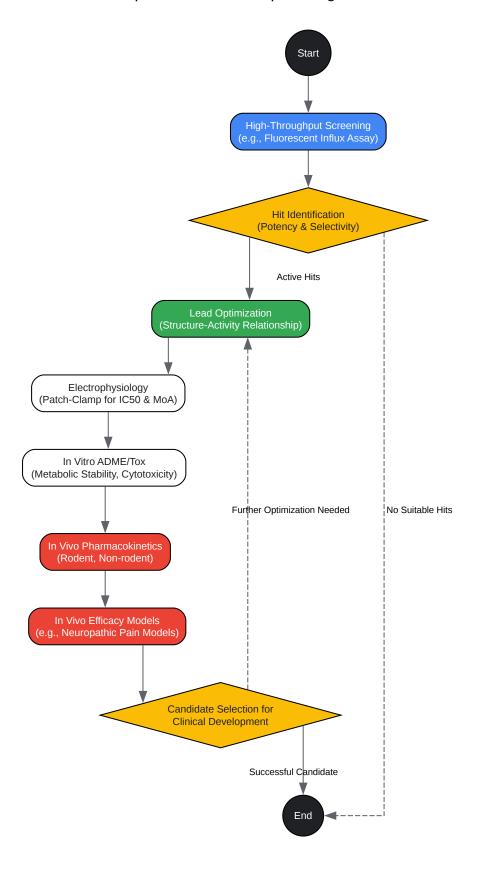
Procedure:

- Seed HEK293-hNav1.7 cells into 384-well plates to achieve a confluent monolayer on the day of the assay.
- Prepare the fluorescent dye solution in Assay Buffer according to the manufacturer's instructions.
- Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at room temperature in the dark.
- Prepare serial dilutions of GDC-0310 and other test compounds in Assay Buffer.
- Add the compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Place the assay plate in the FLIPR instrument.
- Initiate the reading protocol, which includes a baseline fluorescence reading followed by the automated addition of the Nav1.7 activator (veratridine).
- Continue to record the fluorescence signal to capture the peak increase in intracellular sodium.
- Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to vehicle control (0% inhibition) and a known inhibitor (100% inhibition). Plot the normalized response against compound concentration to determine IC50 values.[4]

Preclinical Development Workflow



The preclinical development of a selective Nav1.7 inhibitor like **GDC-0310** typically follows a structured workflow to assess its potential as a therapeutic agent.





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Preclinical Development Workflow for a Nav1.7 Inhibitor

Synthesis

The synthesis of **GDC-0310** is a multi-step process that involves the coupling of two key intermediates: a chiral benzyl alcohol and a piperidine derivative. The stereocenter is established with high enantiomeric excess through an SN2 displacement reaction.[2]

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The general synthetic strategy is outlined in the referenced literature.[2][3]

Conclusion

GDC-0310 is a potent and selective Nav1.7 inhibitor that has undergone preclinical and early clinical evaluation. Its pharmacological profile demonstrates high affinity for the Nav1.7 channel and a favorable selectivity window against other sodium channel subtypes. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of novel Nav1.7 inhibitors. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of **GDC-0310** and other molecules in this class for the treatment of pain.

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